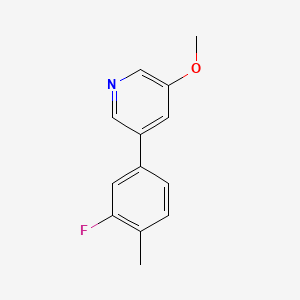

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine

Übersicht

Beschreibung

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with a 3-fluoro-4-methylphenyl group and a methoxy group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and 5-methoxypyridine.

Condensation Reaction: The 3-fluoro-4-methylbenzaldehyde undergoes a condensation reaction with 5-methoxypyridine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(3-Fluoro-4-methylphenyl)-5-formylpyridine, while reduction of a nitro group can produce 3-(3-Fluoro-4-methylphenyl)-5-aminopyridine.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that derivatives of pyridine compounds, including 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine, exhibit promising anticancer properties. These compounds have been evaluated for their activity against various cancer cell lines, with specific focus on prostate cancer. For instance, studies have shown that modifications at the 2-position of pyridines can lead to significant inhibition of androgen receptor activity in human prostate cancer cell lines such as LNCaP, demonstrating potential for the treatment of hormone-sensitive cancers .

1.2 Neurological Applications

The compound has been investigated as a potential radioligand for neuroimaging applications. Specifically, it has been linked to the development of positron emission tomography (PET) agents targeting voltage-gated potassium channels in the brain. These agents are critical for imaging demyelination and other neurological disorders, showcasing the compound's relevance in neuropharmacology .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies have revealed that specific substitutions can enhance binding affinity and selectivity for biological targets. For example, variations in substituent groups on the pyridine ring have been shown to impact the efficacy against androgen receptors significantly .

Synthesis and Chemical Stability

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Recent patents have detailed methods for synthesizing various polymorphs of this compound, emphasizing its importance in pharmaceutical formulations where stability and solubility are critical factors . The development of crystalline forms aids in improving the compound's handling during manufacturing processes and enhances its storage stability.

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Anticancer Activity | Inhibits androgen receptor activity; effective against prostate cancer cell lines |

| Neurological Imaging | Potential PET agent for imaging demyelination; targets voltage-gated potassium channels |

| Synthesis | Various polymorphs developed; focus on stability and solubility for pharmaceutical use |

| Clinical Insights | Related compounds show promise in clinical trials; ongoing patent developments |

Wirkmechanismus

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s pharmacokinetic properties. The pyridine ring can participate in π-π stacking interactions or hydrogen bonding, contributing to the overall activity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(3-Fluoro-4-methylphenyl)-5-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.

3-(3-Fluoro-4-methylphenyl)-5-chloropyridine: Similar structure but with a chlorine atom instead of a methoxy group.

3-(3-Fluoro-4-methylphenyl)-5-aminopyridine: Similar structure but with an amino group instead of a methoxy group.

Uniqueness

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and binding interactions, making it a valuable compound in various research applications.

Biologische Aktivität

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C12H12F1N1O1

- CAS Number : 1373233-14-7

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various biochemical pathways. The compound's structure allows it to modulate the activity of these targets, influencing cellular responses.

Potential Targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have shown affinity for nAChRs, which are crucial in neurotransmission and have implications in neurodegenerative diseases.

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other pyridine derivatives that affect cancer cell proliferation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For example, structure-activity relationship studies have shown that modifications in the compound's structure can enhance its potency against prostate cancer cells (LNCaP) by affecting androgen receptor signaling pathways .

- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . While specific data on this compound is limited, its structural analogs indicate potential for similar effects.

- Neuroprotective Effects : Given the involvement of nAChRs in neuroprotection, there is potential for this compound to exhibit neuroprotective properties, warranting further investigation into its effects on neuronal cell lines.

Case Studies

Several studies illustrate the biological activity of related compounds and provide insights into potential applications for this compound:

- Study on Anticancer Activity : A library of pyridine derivatives was synthesized and tested against LNCaP prostate cancer cells. The most potent compounds showed over 90% inhibition at concentrations as low as 5 µM, indicating significant anticancer potential .

- Antimicrobial Testing : Research on structurally similar compounds revealed effective antibacterial activity against MRSA. This suggests that this compound may possess similar antimicrobial properties .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with other related compounds is beneficial:

Eigenschaften

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-3-4-10(6-13(9)14)11-5-12(16-2)8-15-7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVRMOLOZXDCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CN=C2)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742958 | |

| Record name | 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-14-7 | |

| Record name | 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.